molecular formula C20H23NO B2808668 (2Z)-3-(tert-Butylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one CAS No. 328011-94-5

(2Z)-3-(tert-Butylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

Cat. No.: B2808668
CAS No.: 328011-94-5
M. Wt: 293.41
InChI Key: CVSVDPMKOOMXSZ-JXAWBTAJSA-N
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Description

(2Z)-3-(tert-Butylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one is an organic compound characterized by the presence of a tert-butylamino group, a methylphenyl group, and a phenylprop-2-en-1-one structure

Preparation Methods

The synthesis of (2Z)-3-(tert-Butylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylacetophenone and benzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 4-methylacetophenone and benzaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.

    Amination: The intermediate chalcone is then subjected to amination using tert-butylamine under controlled conditions to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

(2Z)-3-(tert-Butylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2Z)-3-(tert-Butylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-(tert-Butylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

(2Z)-3-(tert-Butylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one can be compared with similar compounds, such as:

    Chalcones: These compounds share a similar core structure but lack the tert-butylamino group.

    Flavonoids: These natural compounds have a similar phenylprop-2-en-1-one structure but differ in their substitution patterns.

    Amines: Compounds with similar amine functional groups but different aromatic or aliphatic backbones.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(Z)-3-(tert-butylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-10-12-17(13-11-15)19(22)14-18(21-20(2,3)4)16-8-6-5-7-9-16/h5-14,21H,1-4H3/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSVDPMKOOMXSZ-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C(C2=CC=CC=C2)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C(/C2=CC=CC=C2)\NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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